molecular formula C18H22N2O5S B3018804 methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 1448070-92-5

methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No. B3018804
CAS RN: 1448070-92-5
M. Wt: 378.44
InChI Key: RFCXICUCPMHJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation . Methyl carbamate, a related compound, is prepared by the reaction of methanol and urea .


Molecular Structure Analysis

The molecular structure of this compound includes a methoxy group, which is a functional group consisting of a methyl group bound to oxygen . The compound also contains a carbamate group, which is derived from carbamic acid .


Chemical Reactions Analysis

Reactions at the benzylic position are common in the chemistry of similar compounds. These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The initiating step in these reactions often involves the loss of a bromo atom from N-bromosuccinimide (NBS), leaving behind a succinimidyl radical .

Scientific Research Applications

Crystal Growth and Characterization

Optical Properties

Dielectric Properties

Kinetic and Thermodynamic Parameters

Safety And Hazards

This compound is not intended for human or veterinary use. Methyl carbamate, a related compound, has been shown to be a carcinogen in rats, but not in mice .

properties

IUPAC Name

methyl N-[4-[[2-methoxy-2-(2-methylphenyl)ethyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-13-6-4-5-7-16(13)17(24-2)12-19-26(22,23)15-10-8-14(9-11-15)20-18(21)25-3/h4-11,17,19H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCXICUCPMHJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate

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